1-(4-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
Description
This compound features a pyrazole core substituted with two 4-fluorobenzyl groups: one at the N1-position and another as an ether at the C3-position. The pyrazole’s C4-carbonyl group is linked to a piperazine ring, which is further substituted with an acetyl group at its N1-position. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs demonstrate neuroprotective, antimicrobial, and kinase inhibitory activities, as discussed below.
Properties
IUPAC Name |
1-[4-[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O3/c1-17(31)28-10-12-29(13-11-28)24(32)22-15-30(14-18-2-6-20(25)7-3-18)27-23(22)33-16-19-4-8-21(26)9-5-19/h2-9,15H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSNTEQEEDNXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 438.45 g/mol. The structure includes a piperazine ring, a pyrazole moiety, and fluorobenzyl substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.45 g/mol |
| CAS Number | 1192944-73-2 |
| Boiling Point | Not available |
The compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular processes. One significant target is the Poly(ADP-ribose) polymerase (PARP) , which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, making this compound a potential candidate for cancer therapy.
Efficacy in Cancer Models
Research has shown that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies indicate that compounds with similar structures have IC50 values in the low micromolar range against breast cancer cells, suggesting potent anti-cancer properties.
Case Study: Breast Cancer Cell Lines
In a study evaluating the efficacy of related compounds on human breast cancer cells, one derivative demonstrated an IC50 value of 18 µM , comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 µM) . The mechanism involved enhanced cleavage of PARP and increased activity of caspases, indicating apoptosis induction.
Other Biological Activities
Beyond anti-cancer properties, the compound has been investigated for its potential as a tyrosinase inhibitor , which could be beneficial in treating hyperpigmentation disorders. A related study reported that compounds with the 4-fluorobenzylpiperazine fragment exhibited competitive inhibition of tyrosinase with IC50 values as low as 0.18 µM , significantly outperforming traditional inhibitors .
Summary of Biological Activities
| Activity Type | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Anti-cancer | PARP | 18 µM | |
| Tyrosinase Inhibition | Tyrosinase | 0.18 µM |
In Silico Studies
Computational docking studies have provided insights into the binding affinities of these compounds to their respective targets. These studies suggest that modifications to the molecular structure can enhance binding efficiency and specificity towards PARP and tyrosinase .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity:
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The pyrazole derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. For instance, derivatives containing piperazine and pyrazole rings have shown promising results in preclinical studies targeting specific cancer pathways.
Antimicrobial Properties:
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the piperazine moiety is known to enhance the interaction with bacterial membranes, leading to increased efficacy against resistant strains. Studies have shown that modifications to the pyrazole structure can lead to improved antimicrobial potency.
Neurological Applications:
Piperazine derivatives are often investigated for their neuroprotective effects. The compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research. The ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for neurological drug development.
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds:
- A study published in Molecules explored a series of pyrazole derivatives for their anticancer activity, demonstrating that modifications at the piperazine position significantly affected their efficacy against various cancer cell lines .
- Another investigation focused on the antimicrobial properties of piperazine-containing compounds, revealing that certain derivatives exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural elements for comparison :
- Pyrazole core : Common in kinase inhibitors and antimicrobial agents.
- Fluorobenzyl substituents : Enhance lipophilicity and metabolic stability.
- Piperazine linkage : Facilitates solubility and target engagement.
- Acetyl group : Modulates electronic properties and binding affinity.
Table 1: Structural and Molecular Comparisons
Pharmacokinetic and Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with fluorobenzyl groups .
- Step 2: Coupling the pyrazole moiety to the piperazine ring using carbodiimide-mediated amidation .
- Step 3: Functionalization of the ethanone group via nucleophilic substitution or oxidation .
Optimization Strategies:
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze , , and spectra to verify fluorobenzyl and piperazine linkages .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for exact mass) .
- X-ray Crystallography: Resolve crystal structures to validate bond angles and spatial arrangement (e.g., monoclinic systems observed in similar compounds) .
Q. How can contradictory biological activity data be resolved across different assays?
Methodological Answer: Contradictions may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms .
- Solubility Issues: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic Stability: Evaluate hepatic microsome stability (e.g., human vs. rodent) to identify species-specific degradation .
Validation Steps:
- Repeat assays with isothermal titration calorimetry (ITC) to measure binding affinity directly .
- Compare with structurally analogous compounds (e.g., replacing 4-fluorobenzyl with 3-fluorophenyl) to isolate pharmacophore contributions .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or tetrazole) to reduce logP while retaining activity .
- Metabolic Blocking: Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .
- Prodrug Design: Mask the ethanone group as a phosphate ester to enhance solubility and oral bioavailability .
Q. How can computational methods guide the identification of biological targets?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock to predict binding to kinase domains (e.g., tyrosine kinases) .
- Pharmacophore Modeling: Align fluorobenzyl and piperazine moieties with known inhibitors (e.g., EGFR or serotonin receptors) .
- MD Simulations: Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses .
Case Study: Docking of the compound into the ATP-binding pocket of EGFR showed hydrogen bonding with Met793 and hydrophobic interactions with Leu788 .
Methodological Challenges
Q. How to address low yields in the final coupling step?
Methodological Answer:
Q. What analytical approaches differentiate isomeric by-products?
Methodological Answer:
- Chiral HPLC: Resolve enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
- 2D NMR (COSY, NOESY): Identify spatial proximity of fluorobenzyl protons to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
